molecular formula C8H8O5 B11953035 2,3-Diacetylsuccinic anhydride CAS No. 74113-55-6

2,3-Diacetylsuccinic anhydride

Katalognummer: B11953035
CAS-Nummer: 74113-55-6
Molekulargewicht: 184.15 g/mol
InChI-Schlüssel: IUTCCKBNLGSFGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Diacetylsuccinic anhydride is an organic compound with the molecular formula C8H8O5 It is a derivative of succinic anhydride, where two acetyl groups are attached to the succinic anhydride core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3-Diacetylsuccinic anhydride can be synthesized through the acetylation of succinic anhydride. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions. The reaction proceeds as follows:

Succinic anhydride+2Acetic anhydride2,3-Diacetylsuccinic anhydride+Acetic acid\text{Succinic anhydride} + 2 \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} Succinic anhydride+2Acetic anhydride→2,3-Diacetylsuccinic anhydride+Acetic acid

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Diacetylsuccinic anhydride undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form 2,3-diacetylsuccinic acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Water, often under acidic or basic conditions.

    Alcoholysis: Alcohols such as methanol or ethanol, typically with a catalyst.

    Aminolysis: Amines such as ammonia or primary amines, often under mild heating.

Major Products Formed

    Hydrolysis: 2,3-Diacetylsuccinic acid.

    Alcoholysis: Corresponding esters of 2,3-diacetylsuccinic acid.

    Aminolysis: Corresponding amides of 2,3-diacetylsuccinic acid.

Wissenschaftliche Forschungsanwendungen

2,3-Diacetylsuccinic anhydride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,3-Diacetylsuccinic anhydride involves its reactivity as an anhydride. It readily undergoes nucleophilic acyl substitution reactions, where nucleophiles such as water, alcohols, or amines attack the carbonyl carbon, leading to the formation of acids, esters, or amides, respectively. The molecular targets and pathways involved are primarily related to its ability to form covalent bonds with nucleophiles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Succinic anhydride: The parent compound, less reactive due to the absence of acetyl groups.

    Maleic anhydride: Similar structure but with a double bond, leading to different reactivity.

    Phthalic anhydride: Aromatic anhydride with different applications and reactivity.

Uniqueness

2,3-Diacetylsuccinic anhydride is unique due to the presence of two acetyl groups, which enhance its reactivity compared to succinic anhydride

Eigenschaften

CAS-Nummer

74113-55-6

Molekularformel

C8H8O5

Molekulargewicht

184.15 g/mol

IUPAC-Name

3,4-diacetyloxolane-2,5-dione

InChI

InChI=1S/C8H8O5/c1-3(9)5-6(4(2)10)8(12)13-7(5)11/h5-6H,1-2H3

InChI-Schlüssel

IUTCCKBNLGSFGM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1C(C(=O)OC1=O)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.